5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide
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Overview
Description
5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzoic acid and 3-chloroaniline.
Amidation Reaction: The 5-bromo-2-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate is then reacted with 3-chloroaniline in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the benzamide core can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of derivatives with different substituents on the benzamide core, while coupling reactions can produce biaryl compounds with various functional groups.
Scientific Research Applications
5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activity. It can serve as a lead compound for the design of drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers and liquid crystals.
Chemical Biology: The compound can be used as a tool in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to its target through halogen bonding interactions. Additionally, the benzamide core can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-chlorophenyl)-2-fluorobenzamide: This compound is similar in structure but has the chlorine atom in a different position on the phenyl ring.
5-bromo-N-(3-chlorophenyl)-2,3,4-trimethylbenzamide: This compound has additional methyl groups on the benzamide core, which can affect its chemical properties and biological activity.
Uniqueness
5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide is unique due to the specific arrangement of halogen atoms on the benzamide core. This arrangement can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
853317-28-9 |
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Molecular Formula |
C13H8BrClFNO |
Molecular Weight |
328.56 g/mol |
IUPAC Name |
5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C13H8BrClFNO/c14-8-4-5-12(16)11(6-8)13(18)17-10-3-1-2-9(15)7-10/h1-7H,(H,17,18) |
InChI Key |
QGGZNRMXDDSWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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